Nur77 modulator 1

Overview

Description

This compound is known for its ability to induce apoptosis in cancer cells by interacting with the Bcl-2 protein, converting it from an anti-apoptotic to a pro-apoptotic molecule . Nur77 modulator 1 has shown significant potential in cancer therapy due to its unique mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nur77 modulator 1 can be synthesized through a multi-step process starting from commercially available starting materials. One reported method involves the synthesis of 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide/thiosemicarbazide derivatives . The synthetic route includes the following steps:

Condensation Reaction: 6-methoxy-2-acetonaphthone is reacted with N,N-dimethylformamide dimethylacetal to form an intermediate.

Cyclization: The intermediate undergoes cyclization to form a naphthalene derivative.

Substitution: The naphthalene derivative is then reacted with various substituted semicarbazides or thiosemicarbazides to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to increase yield and purity. This could include the use of high-throughput screening methods to identify the most efficient reaction conditions and the development of scalable processes for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Nur77 modulator 1 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the molecule.

Substitution: Substitution reactions are commonly used to introduce different substituents onto the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used to study the structure-activity relationship and optimize the compound’s biological activity.

Scientific Research Applications

Anti-Inflammatory Effects

Nur77 plays a crucial role in modulating inflammatory responses. Research indicates that Nur77 dampens the immune response to pro-inflammatory stimuli, such as tumor necrosis factor-alpha and Toll-like receptor ligands. This modulation occurs primarily through the suppression of NF-κB signaling pathways.

Case Study: Lung Diseases

A study highlighted the potential therapeutic benefits of activating Nur77 in lung diseases like asthma and pulmonary fibrosis. The activation of Nur77 was shown to inhibit macrophage adhesion to endothelial cells, thereby reducing inflammation in the lungs. In vitro experiments demonstrated that overexpression of Nur77 led to decreased expression of adhesion molecules associated with inflammation .

Vascular Remodeling

The role of Nur77 in vascular health is significant, particularly in preventing outward remodeling of arteries. Research has shown that transgenic mice expressing Nur77 exhibited reduced arterial remodeling compared to controls.

Data Table: Effect of Nur77 on Arterial Remodeling

| Parameter | Wild-type Mice (Control) | Nur77-Transgenic Mice | ΔTA-Transgenic Mice |

|---|---|---|---|

| Inner Diameter (μm) | 625.9 ± 5.7 | 608.8 ± 5.3* | 621.2 ± 5.8 |

| Outer Diameter (μm) | 664.6 ± 5.9 | 650.2 ± 5.1* | 661.5 ± 4.7 |

| Increase in Blood Flow (%) | 49.8 | 27.4* | 49 |

*P < 0.05 compared with wild-type mice.

This data illustrates that Nur77 not only inhibits macrophage accumulation but also reduces matrix metalloproteinase expression levels during arterial remodeling, suggesting a protective role against vascular pathologies such as atherosclerosis .

Mitophagy Regulation

Recent studies have uncovered that Nur77 modulator 1 is involved in the regulation of mitophagy, a process crucial for maintaining mitochondrial health by removing damaged mitochondria.

Neuroprotective Applications

Emerging evidence suggests that modulation of Nur77 can influence neuroprotective mechanisms, particularly in response to antipsychotic treatments.

Case Study: Haloperidol-Induced Effects

In an experimental model using haloperidol, it was observed that specific agonists could reduce haloperidol-induced expression of Nur77 and Nor-1 in the striatum, indicating a potential pathway for neuroprotection through targeted modulation of Nur77 .

Mechanism of Action

Nur77 modulator 1 exerts its effects by binding to the Nur77 receptor and promoting its translocation from the nucleus to the mitochondria . Once in the mitochondria, Nur77 interacts with the Bcl-2 protein, converting it from an anti-apoptotic to a pro-apoptotic molecule. This interaction leads to the release of cytochrome c and the activation of the apoptotic pathway, resulting in cell death. The molecular targets and pathways involved include the Nur77-Bcl-2 apoptotic pathway and the induction of endoplasmic reticulum stress and autophagy.

Comparison with Similar Compounds

Nur77 modulator 1 is unique in its ability to bind to the Nur77 receptor and induce apoptosis through the Nur77-Bcl-2 pathway . Similar compounds include:

BI1071: Another Nur77 modulator that induces apoptosis by activating the Nur77-Bcl-2 apoptotic pathway.

Acetylshikonin: A shikonin derivative that modulates the Nur77-mediated apoptotic pathway by increasing Nur77 protein levels and promoting its mitochondrial targeting.

CD437: A retinoid-related molecule that mediates the death effect of Nur77 in cancer cells.

These compounds share similar mechanisms of action but differ in their chemical structures and specific interactions with the Nur77 receptor.

Biological Activity

Nur77 modulator 1, an important compound in the study of orphan nuclear receptors, has garnered attention for its biological activities, particularly in apoptosis regulation, inflammation modulation, and cellular signaling pathways. This article reviews the current understanding of the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of Nur77

Nur77 (also known as NGFI-B or TR3) is a member of the nuclear receptor superfamily that functions as a transcription factor. It is involved in various physiological processes, including apoptosis, inflammation, and cellular differentiation. Nur77 is unique as it is classified as an orphan receptor due to the absence of identified ligands that activate it.

Apoptosis Regulation

One of the primary functions of Nur77 is its role in apoptosis. Research indicates that Nur77 can inhibit apoptosis through modulation of NF-κB activity. Overexpression of Nur77 leads to increased levels of the anti-apoptotic protein cIAP1 via NF-κB-dependent pathways, thereby providing protection against cell death induced by various stimuli . Conversely, dominant-negative forms of Nur77 sensitize cells to apoptosis under certain conditions while protecting against endoplasmic reticulum stress-induced cell death .

Inflammasome Activation

Nur77 has also been implicated in the regulation of inflammasome activation. Studies have shown that ectopic expression of Nur77 can significantly inhibit caspase-1 expression in vascular endothelial cells, thereby reducing inflammasome activation triggered by lipopolysaccharides (LPS) . This suggests a potential therapeutic role for Nur77 modulators in conditions associated with excessive inflammasome activation, such as acute lung injury and atherosclerosis.

Study on Inflammasome Inhibition

In a murine model investigating acute lung injury (ALI), researchers found that depletion of Nur77 resulted in increased IL-1β secretion and exacerbated lung injury. Treatment with a caspase-1 inhibitor reversed these effects, highlighting the importance of Nur77 in maintaining endothelial barrier integrity during inflammatory responses .

Phosphorylation and Activity Regulation

Another study revealed that ACTH treatment regulates Nur77's activity through phosphorylation at Ser 354 within its DNA-binding domain. This post-translational modification enhances Nur77's ability to bind DNA and activate transcription . This mechanism underscores the complexity of Nur77 regulation and its potential as a target for therapeutic interventions.

Data Table: Summary of Biological Activities

Research Findings

Recent studies have expanded the understanding of how Nur77 modulates various signaling pathways:

- NF-κB Pathway : Nur77's interaction with NF-κB plays a critical role in balancing pro-apoptotic and anti-apoptotic signals within cells. This modulation can dictate cell fate in response to different stimuli .

- Endothelial Function : The ability of Nur77 to suppress pro-inflammatory factors suggests its potential role in protecting against vascular diseases .

- HIF-1α Stability : Research indicates that Nur77 can stabilize HIF-1α protein levels under hypoxic conditions, which is crucial for cellular adaptation to low oxygen environments .

Properties

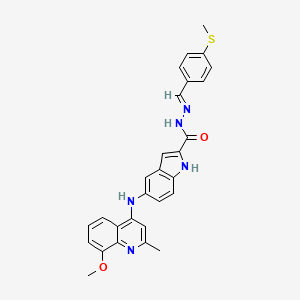

IUPAC Name |

5-[(8-methoxy-2-methylquinolin-4-yl)amino]-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N5O2S/c1-17-13-24(22-5-4-6-26(35-2)27(22)30-17)31-20-9-12-23-19(14-20)15-25(32-23)28(34)33-29-16-18-7-10-21(36-3)11-8-18/h4-16,32H,1-3H3,(H,30,31)(H,33,34)/b29-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDSQJUKYFCIYLG-MUFRIFMGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)OC)NC3=CC4=C(C=C3)NC(=C4)C(=O)NN=CC5=CC=C(C=C5)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C2C=CC=C(C2=N1)OC)NC3=CC4=C(C=C3)NC(=C4)C(=O)N/N=C/C5=CC=C(C=C5)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2469975-55-9 | |

| Record name | 5-[(8-methoxy-2-methylquinolin-4-yl)amino]-N'-[(E)-[4-(methylsulfanyl)phenyl]methylidene]-1H-indole-2-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.